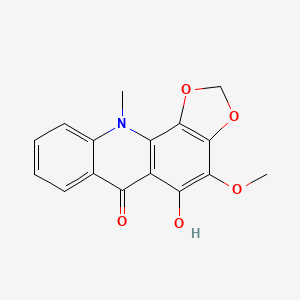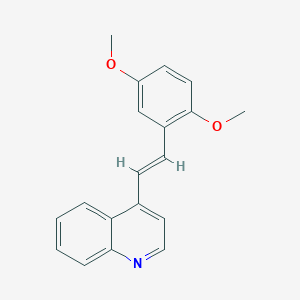
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used depending on the desired substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the reagents used.
Applications De Recherche Scientifique
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The methoxy group can also influence its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
(E)-3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the combination of the methoxy and nitro groups, which impart distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the nitro group increases its reactivity and potential biological activity.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOVQFJRDIUTL-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195126 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-03-5, 6552-62-1 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002693941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one interesting for nonlinear optical applications?
A1: This chalcone derivative exhibits promising third-order nonlinear optical (NLO) properties [, ]. These properties stem from its molecular structure, specifically the presence of a donor-π-acceptor (D-π-A) system []. This configuration, with the methoxy group acting as an electron donor and the nitro group as an electron acceptor linked by a conjugated system, enhances electron delocalization and contributes to a significant molecular hyperpolarizability, which is crucial for NLO effects.
Q2: How was the molecular structure of this compound confirmed and what are its key structural features?
A2: The molecular structure was confirmed using a combination of techniques. Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy provided detailed information about the functional groups and arrangement of atoms within the molecule []. Additionally, X-ray diffraction techniques, including powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD), were employed to determine the crystal structure and quality []. These analyses revealed that the enone group and benzene rings of the molecule are planar []. This planarity contributes to the molecule's extended conjugation and enhances its NLO properties.
Q3: What specific NLO phenomena were observed in this compound and what experimental methods were used?
A3: Two primary NLO effects were observed in the compound: reverse saturable absorption and self-focusing. These were studied using the Z-scan technique with a femtosecond Ti:Sapphire laser system []. Reverse saturable absorption, observed through open-aperture Z-scan, indicates potential for optical limiting applications [, ]. This means the material can attenuate high-intensity light, making it relevant for protecting sensitive optical devices. Self-focusing, observed through closed-aperture Z-scan, is indicative of the material's ability to focus a light beam, a property crucial for optical switching applications [].
Q4: How do experimental measurements of the NLO properties of this compound compare with theoretical calculations?
A4: Experimental findings regarding the NLO properties were corroborated by theoretical calculations based on density functional theory (DFT) []. Specifically, the dynamic molecular second hyperpolarizability (c(3x;x,x,x)) values obtained experimentally through Z-scan measurements showed good agreement with the theoretically calculated values at 800nm and 900nm wavelengths []. This consistency between experimental and theoretical results strengthens the understanding of the structure-property relationship in this chalcone derivative.
Q5: What future research directions could further explore the potential of this compound for practical applications?
A5: Future research could focus on several aspects:
- Material engineering: Investigating the incorporation of this compound into different matrices, such as polymers or thin films, to improve processability and device fabrication [].
- Structure-property optimization: Exploring structural modifications to the chalcone molecule to further enhance its NLO response and fine-tune its properties for specific applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)







![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)




